molecular formula C10H12N4O4 B1594770 Cyclobutadithymine CAS No. 3660-32-0

Cyclobutadithymine

Cat. No.: B1594770
CAS No.: 3660-32-0
M. Wt: 252.23 g/mol
InChI Key: ASJWEHCPLGMOJE-LJMGSBPFSA-N
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Description

Cyclobutadithymine, more commonly known as the cyclobutane thymine dimer (CPD or T<>T), is a pre-mutagenic molecular lesion and the primary form of direct DNA damage induced in human skin by ultraviolet (UV) light, particularly UVC radiation . This lesion is formed when two adjacent thymine bases on a DNA strand become covalently linked via a cyclobutane ring, distorting the DNA helix and disrupting base pairing . This distortion can block replication and transcription, and if left unrepaired, can lead to mutations and is a primary cause of skin cancer . Up to 100 of these dimerization reactions can occur per second in a single skin cell exposed to sunlight . The primary research value of this compound lies in its central role in the fields of DNA damage, repair, and mutagenesis. It is an indispensable tool for scientists studying the nucleotide excision repair (NER) pathway, the only known cellular mechanism for removing this lesion in humans . Research using this compound has been critical for understanding the genetic disease Xeroderma Pigmentosum (XP), where defective NER leads to extreme photosensitivity and a high incidence of skin cancer . Furthermore, this compound is used to investigate photolyase-mediated photoreactivation, a light-dependent repair pathway conserved in most non-placental organisms . Studies on this dimer have also been fundamental in elucidating translesion synthesis, an error-prone DNA damage tolerance mechanism . This product is specifically purified for research applications. It is intended For Research Use Only and is not approved for human or diagnostic use.

Properties

CAS No.

3660-32-0

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone

InChI

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10-

InChI Key

ASJWEHCPLGMOJE-LJMGSBPFSA-N

SMILES

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Isomeric SMILES

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Canonical SMILES

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Organic Preparation via N-Alkylation and Subsequent Transformations

Synthetic Route:

  • An alternative to photochemical methods involves the chemical synthesis of cyclobutane nucleoside analogues incorporating thymine moieties. A key method reported involves the reaction of thymine with 3-benzoyloxymethyl-2-bromocyclobutanone to yield 1-(2-oxocyclobutyl-4-benzoyloxymethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione derivatives.

  • This N-alkylation reaction produces both cis and trans isomers, with the trans isomer being the predominant or exclusive product for thymine derivatives. The isomers are then subjected to borohydride reduction, converting the oxo group to a hydroxy group, followed by transesterification with methoxide to afford the corresponding thymine nucleoside analogues.

  • Further photochemical irradiation of these synthetic intermediates in aqueous acetonitrile can generate isonucleoside analogues, expanding the structural diversity of cyclobutadithymine analogues.

Advantages and Applications:

  • This synthetic approach allows for the preparation of well-defined this compound analogues outside of DNA contexts, facilitating detailed studies of their chemical and biological properties.

  • The method provides access to both stereoisomers, enabling investigation of stereochemical effects on biological activity and photochemical behavior.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Photochemical UV Irradiation Direct [2+2] cycloaddition of thymine bases in DNA or oligonucleotides; singlet state mediated Mimics natural DNA damage; simple setup Low yield (~5–10%); sequence and conformation dependent; reversible reaction
Chemical Synthesis via N-Alkylation Reaction of thymine with bromocyclobutanone derivatives; isolation of cis/trans isomers; reduction and transesterification Produces pure, defined analogues; stereochemical control Multi-step synthesis; requires specialized reagents; less biologically native

Detailed Research Findings and Data

  • Molecular Dynamics and Quantum Chemical Insights: Nonadiabatic molecular dynamics simulations reveal that the cyclobutane ring formation occurs rapidly (within femtoseconds to picoseconds) following excitation to the doubly excited singlet state. The reaction is concerted and involves conformational changes that align the thymine bases for bond formation.

  • Isomeric Outcomes: The synthetic method yields both cis and trans isomers, with the trans isomer dominating in thymine derivatives. This stereochemical preference is important for the biological relevance and stability of the resulting this compound analogues.

  • Photochemical Reversibility: Experimental irradiation studies show that the this compound formation is reversible under UV light, with equilibrium yields plateauing at 5–10%, indicating a dynamic balance between formation and photoreversion. This has implications for DNA repair and mutagenesis studies.

Chemical Reactions Analysis

Photochemical Formation

T<>T forms via direct UVB/UVC excitation or photosensitized UVA pathways:

Key Features:

  • Reaction Type : [2+2] Cycloaddition between C5-C5′ and C6-C6′ of thymine bases .

  • Stereochemistry : Predominantly cis-syn configuration in B-form DNA due to geometric constraints .

  • Quantum Yield : Varies with DNA conformation; nucleosome-wrapped DNA exhibits reduced yields (30–50% vs. free DNA) .

Table 1: Formation Efficiency Under Different Conditions

ConditionT<>T Yield (%)Dominant IsomerSource
UVB (312 nm)0.15–0.3cis-syn
UVA + Psoralen0.02cis-syn
Nucleosome DNA0.05–0.1cis-syn

Oxidative Repair Mechanisms

T<>T undergoes repair via electron transfer (ET) pathways, critical for reversing UV damage:

Nitrate Radical (NO₃- )-Mediated Repair

  • Rate Coefficients : 8–280 × 10⁷ M⁻¹s⁻¹ in acetonitrile, depending on dimer stereochemistry .

  • Mechanism : Single-step ET from NO₃- to T<>T, initiating cyclobutane ring cleavage .

    • anti-dimers react faster than syn-dimers due to lower redox potentials .

Enzymatic Repair by Photolyase

  • Kinetics : Sequential C5-C5′ and C6-C6′ bond splitting in 90 ps and 700 ps, respectively .

  • ET Pathway : Electron tunnels from flavin cofactor (FADH⁻) to T<>T via an adenine mediator .

  • Quantum Yield : 0.82, optimized by active-site electrostatics and cofactor geometry .

Table 2: Repair Efficiency Across Methods

MethodRate ConstantHalf-LifeSource
NO₃- (acetonitrile)2.8 × 10⁸ M⁻¹s⁻¹<1 ms
Photolyase1.1 × 10¹⁰ s⁻¹90 ps
- OH Radical4.5 × 10⁹ M⁻¹s⁻¹~1 ns

Photosensitized Reactions

T<>T forms via indirect pathways under UVA irradiation with photosensitizers:

  • Agents : Pyridopsoralens, methylene blue .

  • Mechanism : Energy transfer from triplet-state sensitizers to thymine, enabling dimerization .

  • Isomer Selectivity : cis-syn T<>T predominates in DNA (20% of total lesions) .

Thermal and Acid-Catalyzed Reactions

  • Thermal Stability : T<>T remains intact under physiological conditions (t₁/₂ > 200 h at 37°C) .

  • Acid Hydrolysis : Degrades via C1′-radical formation, leading to strand breaks (t₁/₂ = 57 h at pH 5) .

Biological Implications

  • Mutagenicity : Error-prone replication across T<>T introduces C→T transitions .

  • Cellular Repair : Nucleotide excision repair (NER) corrects T<>T with 70–80% efficiency in humans .

Scientific Research Applications

DNA Damage and Repair Mechanisms

Cyclobutadithymine primarily arises from ultraviolet (UV) irradiation, leading to the formation of cyclobutane pyrimidine dimers (CPDs), which are significant contributors to DNA damage. The biological relevance of this compound is underscored by its role in skin cancer etiology as it is a major lesion induced by sunlight.

Mechanisms of Formation

The formation of CPDs occurs through a [2 + 2] cycloaddition reaction between adjacent thymine bases upon UV exposure. This process can lead to various mutations if not properly repaired .

Repair Pathways

In humans, the primary repair mechanism for cyclobutane dimers is nucleotide excision repair (NER). The NER pathway involves multiple proteins that recognize and excise damaged DNA segments, although the exact mechanism for recognizing cyclobutane dimers remains partially understood . Studies have shown that the human excision nuclease can efficiently remove these dimers at a rate consistent with physiological conditions .

Photochemical Properties and Detection Techniques

The photochemical properties of this compound have been extensively studied to understand its formation and reversion dynamics.

Photodimerization Studies

Research has demonstrated that this compound can be quantified using various spectroscopic techniques. For instance, near-infrared spectroscopy combined with multivariate analysis has been successfully employed to detect UV-induced CPDs with high accuracy .

Reversible Dimer Formation

Innovative approaches have utilized reversible dimer formation in DNA nanostructures to modulate electrochemical signals. This concept has potential applications in developing biosensors where the presence of specific analytes can be detected through changes in electrical conductivity resulting from dimerization and subsequent repair processes .

Applications in Nanotechnology

The unique properties of this compound have opened avenues for its application in nanotechnology, particularly in DNA-based nanocircuitry.

DNA Nanocircuitry

Thymine dimers are being explored for their ability to function as components in DNA nanocircuits. These circuits utilize the reversible nature of dimer formation to create switchable systems that can control electronic signals based on environmental stimuli or specific molecular interactions .

Case Studies

  • Electrochemical Modulation : In one study, researchers developed a system where the formation and repair of thymine dimers were used to control electrochemical signals on multiplexed chips, demonstrating potential for creating responsive biosensors .
  • Molecular Dynamics Simulations : Simulations have shown that the presence of cyclobutane dimers introduces significant structural changes in DNA, affecting its mechanical properties and interaction with proteins involved in repair processes .

Data Summary Table

Application AreaDescriptionKey Findings/References
DNA Damage RepairMechanisms involving nucleotide excision repair for CPDsHuman excision nuclease efficiently removes dimers
Photochemical DetectionTechniques like near-infrared spectroscopy for detecting CPDsHigh accuracy detection methods
NanotechnologyUtilization of thymine dimers in DNA nanocircuitryElectrochemical signal modulation via dimer formation
Molecular DynamicsSimulation studies revealing structural changes due to dimer formationKink formation and disruption of hydrogen bonding

Mechanism of Action

Cyclobutadithymine exerts its effects primarily through the formation of DNA lesions. When DNA is exposed to UV radiation, this compound forms by the dimerization of adjacent thymine bases. This dimerization distorts the DNA helix, leading to replication errors and mutations . The primary molecular targets are the thymine bases in DNA, and the pathways involved include nucleotide excision repair mechanisms that recognize and repair these lesions .

Comparison with Similar Compounds

Thymine-Furocoumarin Photoadducts

  • Structure: Covalent adducts between thymine and furocoumarins (e.g., psoralens), forming monoadducts or interstrand crosslinks.
  • Formation : Requires UVA and psoralen derivatives (e.g., 7-methylpyrido[3,4-c]psoralen). Unlike CBT, these adducts involve crosslinking between DNA strands or furocoumarin-thymine bonds .
  • Biological Impact : Implicated in long-term skin damage and used therapeutically in PUVA (psoralen + UVA) therapy for psoriasis .

Trans-Anti Cyclobutane Thymine Dimers

  • Structure : Stereoisomer of CBT with a trans-anti configuration.
  • Stability : Less stable than cis-syn CBT due to steric strain in the cyclobutane ring, leading to faster enzymatic repair .
  • Detection : Distinguished via electrospray ionization tandem mass spectrometry (ESI-MS/MS) by characteristic fragment ions (e.g., m/z = 127 for protonated thymine) .

Spore Photoproducts (5-Thyminyl-5,6-Dihydrothymine)

  • Structure : A unique thymine dimer with a single covalent bond between C5 and C6 atoms, prevalent in bacterial spores.
  • Formation : Dominant under far-UV (254 nm) in desiccated or spore environments, unlike CBT, which requires hydrated DNA .
  • Repair : Cleaved by spore-specific enzymes (e.g., SP lyase), highlighting evolutionary adaptation to UV resistance .

Quantitative and Analytical Comparisons

Table 1: Detection Methods and Sensitivities

Photoproduct Method Limit of Detection Key Ions/Fragments (m/z) Reference
Cis-syn CBT GC-MS 20–50 fmol 467 (TMS derivative)
Trans-anti CBT ESI-MS/MS 100 fmol 127 (protonated thymine)
Thymine-furocoumarin HPLC-UV 1 pmol 365 (psoralen absorbance)
Spore photoproduct Acid hydrolysis + LC 0.1 nmol/mg DNA 255 (deprotonated dimer)

Mechanistic Insights from Research

  • Sequence Specificity : CBT forms preferentially in repetitive thymine sequences (e.g., TTTTA), while thymine-furocoumarin adducts occur at pyrimidine-rich regions with intercalated psoralens .
  • Photosensitizer Role : Pyridopsoralens enhance CBT yield under UVA by stabilizing triplet-excited thymine states, whereas spore photoproducts form without sensitizers under extreme dehydration .
  • Repair Efficiency : Cis-syn CBT is repaired 2–3× slower than trans-anti isomers due to steric hindrance in repair enzyme binding .

Q & A

Q. What framework should guide literature reviews to identify gaps in this compound research while avoiding redundancy?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Use systematic review tools (PRISMA flowchart) to map existing studies and highlight under-explored areas (e.g., repair pathways in non-model organisms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutadithymine
Reactant of Route 2
Cyclobutadithymine

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